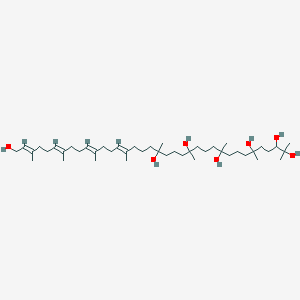

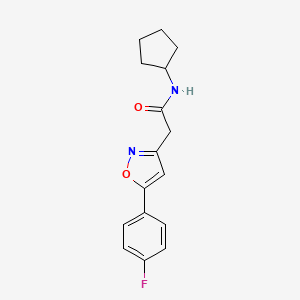

![molecular formula C30H42FeO2P2 B2372840 (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine CAS No. 849924-41-0](/img/structure/B2372840.png)

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine, also known as FcPPh2, is a novel organometallic compound discovered in the early 2000s. It is a chelating ligand that has been used in a variety of applications in the scientific research field, including coordination chemistry, catalysis, and biochemistry. FcPPh2 has a unique structure, containing two phosphine moieties and a ferrocene ring, making it an ideal ligand for coordination chemistry.

Scientific Research Applications

Catalytic Activity in Metal Complexes

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine demonstrates significant applications in the formation of metal complexes with catalytic properties. For instance, the synthesis and characterization of various rhenium carbonyl complexes incorporating chiral diphosphines, including this compound, have been studied, revealing its potential in catalyzing hydrogenation reactions (Abdel-Magied et al., 2015).

Applications in Asymmetric Synthesis

The ligand has been utilized in asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes. This application underlines its importance in creating chiral molecules, which are crucial in various fields, including pharmaceuticals and agrochemicals (Hayashi et al., 1980).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of new chiral ferrocenylphosphines for asymmetric catalysis, highlighting the significance of (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine in understanding the molecular architecture and behavior of such compounds (Togni et al., 1994).

Role in Organometallic Chemistry

This compound plays a crucial role in organometallic chemistry, particularly in the synthesis and auration of primary and di-primary heteroaryl-phosphines. It serves as a cornerstone in understanding and developing new organometallic complexes with potential applications in various chemical reactions (Reiter et al., 2005).

Polymer Chemistry Applications

The ligand finds applications in polymer chemistry, particularly in manipulating polymer branching density in phosphine-sulfonate palladium and nickel-catalyzed ethylene polymerization. This emphasizes its role in developing materials with specific properties (Yang et al., 2017).

properties

InChI |

InChI=1S/C23H31O2P2.C5H5.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h8-17H,1-7H3;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBADLBJGBTJDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36FeO2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

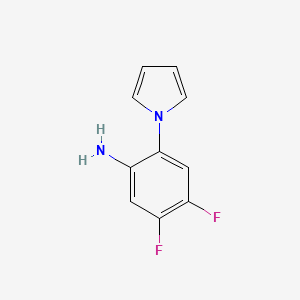

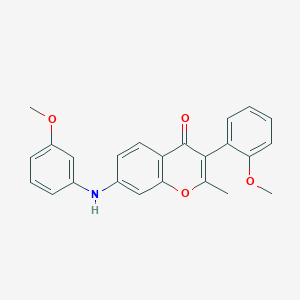

![N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372760.png)

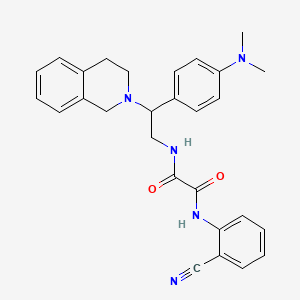

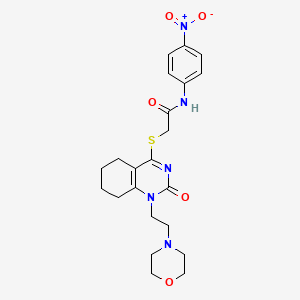

![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)

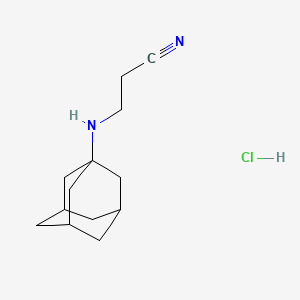

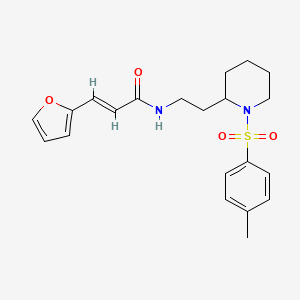

![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2372778.png)

![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)